Diethoxy ethylthiomethane

Description

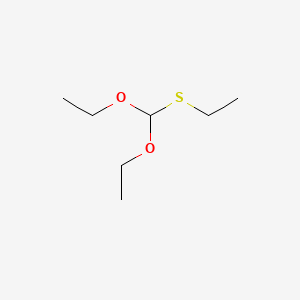

Structure

2D Structure

3D Structure

Properties

CAS No. |

25604-63-1 |

|---|---|

Molecular Formula |

C7H16O2S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

[ethoxy(ethylsulfanyl)methoxy]ethane |

InChI |

InChI=1S/C7H16O2S/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

IAEZPMPXTZNOLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)SCC |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Pathways Involving Diethoxy Ethylthiomethane

Fundamental Nucleophilic Substitution Reactions at the Methane (B114726) Carbon

Diethoxy ethylthiomethane belongs to the class of compounds known as thioacetals. numberanalytics.comnumberanalytics.com The carbon atom single-bonded to two sulfur atoms in a dithioacetal is rendered non-electrophilic, a stark contrast to the electrophilic nature of the carbonyl carbon in an aldehyde. wikipedia.org However, this carbon can be deprotonated, making it nucleophilic. wikipedia.org This "umpolung" or inversion of polarity is a key feature of thioacetal chemistry, allowing the formerly electrophilic carbonyl carbon to act as a nucleophile. wikipedia.orgtcichemicals.com

This nucleophilic character enables a variety of substitution reactions. The lithiated intermediate, formed by deprotonation, can participate in various bond-forming reactions with electrophiles. numberanalytics.comwikipedia.org This process, known as the Corey-Seebach reaction, effectively provides a synthetic equivalent of an acyl anion. wikipedia.org

This compound as a Methylene (B1212753) Transfer Agent and Formaldehyde (B43269) Equivalent

This compound can serve as a formaldehyde equivalent in organic synthesis. sigmaaldrich.combiocompare.comcdhfinechemical.comchemicalbook.com This is due to its ability to be hydrolyzed back to the parent carbonyl compound, which in this case would be formaldehyde, and the corresponding thiols. wikipedia.org This property is particularly useful when a controlled introduction of a formaldehyde unit is required in a synthetic sequence.

The compound's role as a methylene transfer agent is tied to its ability to undergo reactions that effectively transfer a CH₂ group. This is often achieved through the umpolung strategy, where the deprotonated thioacetal acts as a nucleophile to attack an electrophilic center, thereby transferring the methylene unit. wikipedia.orgtcichemicals.com

Mechanistic Studies of Acetal (B89532) and Thioacetal Hydrolysis and Transacetalization (General Principles)

The hydrolysis of acetals and thioacetals is a fundamental transformation in organic chemistry, often employed for deprotection. jove.comchemistrysteps.com Acetal hydrolysis is typically catalyzed by Brønsted acids and proceeds through a step-wise mechanism. chemistrysteps.comrsc.org The reaction begins with the protonation of one of the oxygen atoms, converting the alkoxy group into a good leaving group. chemistrysteps.com The other oxygen atom then assists in the departure of the leaving group, forming a resonance-stabilized oxonium ion. chemistrysteps.com Subsequent attack by water, followed by deprotonation, yields a hemiacetal. chemistrysteps.com The process is repeated for the second alkoxy group to regenerate the carbonyl compound. chemistrysteps.com

Thioacetal hydrolysis is generally more challenging than acetal hydrolysis. jove.com Thioacetals are stable under acidic conditions where acetals are readily cleaved. jove.com Their hydrolysis often requires the use of "soft" acid catalysts or oxidizing agents. tcichemicals.comrsc.org For instance, mercuric chloride in aqueous acetonitrile (B52724) is a classic reagent for thioacetal deprotection. jove.com The mechanism involves the coordination of the mercury ion to the sulfur atoms, which activates the carbon-sulfur bonds towards cleavage. tcichemicals.com

Transacetalization is a process where an acetal is converted into another acetal by reaction with an alcohol or a different acetal in the presence of an acid catalyst. acs.orgresearchgate.net The mechanism involves the initial protonation of one of the alkoxy groups of the starting acetal, followed by its departure to form an oxonium ion. This intermediate is then trapped by the incoming alcohol or another acetal to form the new acetal. acs.org This reaction is an equilibrium process, and the outcome can be controlled by the reaction conditions, such as the concentration of the reactants. researchgate.net

Investigation of Catalytic Cycles and Transient Intermediates

Differentiation of Organocatalysis versus Phase-Transfer Catalysis in Related Systems

In the context of reactions involving thioacetals, both organocatalysis and phase-transfer catalysis (PTC) represent important strategies.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. organic-chemistry.orgresearchgate.net In reactions involving α-thioacetal aldehydes, for example, proline can act as an organocatalyst. organic-chemistry.orgresearchgate.net The proline catalyst activates a donor aldehyde or ketone by forming an enamine intermediate with its amine functionality. This enamine then adds to the electrophilic α-thioacetal aldehyde, which is activated by the carboxylic acid function of the proline. researchgate.net This bifunctional activation is a hallmark of many organocatalytic systems.

Phase-Transfer Catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comtcichemicals.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. dalalinstitute.comslideshare.netyoutube.com For instance, in the hydrolysis of thioacetals, PTC can be employed to transfer a reagent from an aqueous phase to the organic phase containing the thioacetal. acs.org This allows the reaction to proceed under milder conditions and can improve yields. dalalinstitute.com

The key difference lies in the nature of the catalyst and the reaction environment. Organocatalysis often occurs in a single phase, with the catalyst interacting directly with the substrates to lower the activation energy. organic-chemistry.org PTC, on the other hand, is fundamentally about overcoming phase-separation issues to bring reactants together. dalalinstitute.com

Identification and Characterization of Short-Lived Intermediates

The study of reaction mechanisms often involves the detection and characterization of transient or short-lived intermediates. In thioacetal chemistry, several key intermediates have been identified:

Hemithioacetals: These are formed as intermediates in the synthesis of dithioacetals from aldehydes or ketones and thiols. wikipedia.org They contain both a hydroxyl and a thioether group attached to the same carbon. wikipedia.org

Lithiated Thioacetals: As central to the umpolung reactivity, these carbanionic species are generated by deprotonation of the thioacetal. wikipedia.org Their existence and reactivity are well-established, though their direct observation can be challenging due to their high reactivity.

Oxonium and Sulfonium (B1226848) Ions: In hydrolysis and transacetalization reactions, protonated intermediates like oxonium ions (for acetals) and sulfonium ions (for thioacetals) are formed. tcichemicals.comchemistrysteps.comrsc.org These species are highly electrophilic and are key to the subsequent bond-breaking and bond-forming steps. Spectroscopic techniques, such as mass spectrometry, can be used to detect these ionic intermediates in the gas phase. acs.org

The table below summarizes some of the key intermediates in thioacetal reactions.

| Intermediate | Role in Reaction | Method of Generation/Observation |

| Hemithioacetal | Intermediate in thioacetal formation | Formed during the reaction of a carbonyl with a thiol wikipedia.org |

| Lithiated Thioacetal | Nucleophile in umpolung reactions | Deprotonation with a strong base (e.g., n-BuLi) wikipedia.org |

| Oxonium Ion | Electrophilic intermediate in acetal hydrolysis | Protonation of an acetal chemistrysteps.com |

| Sulfonium Ion | Electrophilic intermediate in thioacetal hydrolysis | Protonation or reaction with an electrophile tcichemicals.com |

Stereochemical Considerations in Reactions Involving this compound

Reactions involving this compound and related thioacetals can have significant stereochemical implications. The introduction of a thioacetal group can create a new stereocenter, and subsequent reactions can be influenced by the stereochemistry of this center.

Diastereoselective Reactions: The presence of a thioacetal group can direct the stereochemical outcome of reactions at adjacent centers. For example, in the synthesis of natural products, thioacetals have been used as directing groups to control the stereochemistry of a reaction. numberanalytics.com

Enantioselective Catalysis: Asymmetric catalysis provides a powerful tool for controlling the stereochemistry of reactions involving thioacetals. For instance, enantioselective organocatalytic cross-aldol reactions using α-thioacetal aldehydes have been developed to produce anti-aldol adducts with high levels of diastereo- and enantiocontrol. organic-chemistry.org In these reactions, a chiral catalyst, such as proline, creates a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.orgresearchgate.net

Asymmetric Synthesis of Chiral Thiols: While the focus is often on the carbon framework, the synthesis of chiral tertiary thiols presents a significant challenge. beilstein-journals.org Methods for the asymmetric synthesis of such compounds are less developed compared to their alcohol counterparts. beilstein-journals.org

The stereochemical control in these reactions is crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required for their function. numberanalytics.com

No Information Available on the Specified Chemical Compound

Following a comprehensive review of scientific literature and chemical databases, there is no information available regarding the chemical compound “this compound” and its applications in advanced organic synthesis as outlined in the provided structure.

Extensive searches have been conducted to find data on the role of this compound as a chemical intermediate, its use as a versatile reagent, or its applications in organometallic chemistry. These searches have yielded no results for this specific compound.

It is possible that the name of the chemical compound is inaccurate, or it may be a compound that is not described in the scientific literature.

However, a closely related compound, Diethoxymethane (B1583516) (DEM) , is well-documented and has numerous applications that align with the requested topics.

Diethoxymethane: A Potential Alternative

Diethoxymethane is a versatile and commercially available compound with a range of uses in organic synthesis. chemicalbook.comresearchgate.net It is known to function as:

A Chemical Intermediate: DEM is used in the construction of complex organic molecules. chemicalbook.comsigmaaldrich.com

An Ethoxymethylating Agent: It is employed for the ethoxymethylation of various substrates, including alcohols and phenols. chemicalbook.comsigmaaldrich.com

A Formaldehyde Equivalent: In retrosynthetic analysis, DEM can serve as a C1 synthon and a functional equivalent to formaldehyde in diverse organic transformations. chemicalbook.comsigmaaldrich.com

A Reagent in Organometallic Chemistry: DEM is useful in reactions mediated by sodium hydride. researchgate.netsigmaaldrich.combiocompare.com

Given the lack of information on "this compound," it is recommended to verify the chemical name and structure. If "Diethoxymethane" was the intended subject, a detailed article on its applications can be provided.

Applications of Diethoxy Ethylthiomethane in Advanced Organic Synthesis

Diethoxy Ethylthiomethane in Organometallic Chemistry and Catalysis

Integration into Organolithium Chemistry

Diethoxymethane (B1583516) (DEM) has emerged as a valuable solvent and reagent in the field of organolithium chemistry. Organolithium reagents are potent nucleophiles and bases that are fundamental to many carbon-carbon bond-forming reactions. The choice of solvent is critical in these reactions, as it can significantly influence the reactivity and stability of the organolithium species.

DEM is particularly useful as a process solvent for reactions involving organolithium reagents. researchgate.net It is stable under the basic conditions required for these reactions and, as commercially supplied, often does not necessitate drying, even for moisture-sensitive applications. researchgate.net This is a notable advantage over other ethereal solvents like tetrahydrofuran (B95107) (THF), which can be reactive towards organolithium reagents, especially at elevated temperatures. The reaction of n-butyllithium (n-BuLi) with THF, for instance, can lead to the formation of the enolate of acetaldehyde (B116499). uniurb.it

The utility of DEM in this context is highlighted by its use as a solvent for commercially available organolithium reagents. For example, solutions of n-butyllithium in diethoxymethane are available for use in synthesis. sigmaaldrich.com The use of additives like tetramethylethylenediamine (TMEDA) can further enhance the reactivity of alkyllithium reagents in solvents like DEM, promoting reactions such as the lithiation of aromatic compounds. uniurb.it

Table 1: Comparison of Solvents for Organolithium Reactions

| Solvent | Key Properties and Considerations |

| Diethoxymethane (DEM) | Stable under basic conditions, low water affinity, often requires no drying. researchgate.net |

| Tetrahydrofuran (THF) | Can be reactive towards organolithium reagents, leading to side reactions. uniurb.it |

| Diethyl ether (Et2O) | Common solvent, but its volatility can be a concern. masterorganicchemistry.com |

| Pentane/Hexane | Typically used for the formation of alkyllithium reagents. libretexts.org |

Participation in Copper-Catalyzed Conjugate Additions

Copper-catalyzed conjugate addition reactions, also known as Michael additions, are powerful methods for the formation of carbon-carbon bonds. These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The solvent can play a crucial role in the efficiency and selectivity of these transformations.

Diethoxymethane has been identified as a beneficial solvent for copper-catalyzed conjugate additions. researchgate.net Its properties, such as being stable under basic conditions and having a low affinity for water, make it a suitable medium for these sensitive catalytic processes. researchgate.net The use of copper-based catalysts, ranging from simple copper salts to sophisticated nanoparticle systems, is central to a wide array of synthetic transformations, including the formation of carbon-sulfur bonds and the direct conversion of methane (B114726) to methanol (B129727). beilstein-journals.orgmdpi.com While direct studies detailing DEM's role in specific copper-catalyzed conjugate additions are not prevalent in the provided results, its general utility as a solvent for organometallic reactions suggests its applicability in this area. researchgate.net

Precursor Development for Novel Catalytic Systems

While there is no direct evidence in the provided search results of this compound or Diethoxymethane being a direct precursor for novel catalytic systems, the chemistry of related compounds provides context. For instance, copper-based catalysts are a significant area of research for various reactions, including the partial oxidation of methane to methanol. mdpi.com These catalysts can exist in various forms, such as copper-zeolites and copper-oxides. mdpi.com

The development of new catalytic systems often involves the synthesis and modification of ligands or support materials. While DEM is primarily highlighted as a solvent and a reagent for introducing an ethoxymethyl group, its chemical stability and compatibility with organometallic species could potentially allow it to be a component in the synthesis of more complex ligands or catalyst supports in the future. researchgate.netchemicalbook.com

Specialized Solvent Applications in Synthetic Processes (Focus on Chemical Functionality)

Diethoxymethane's utility as a specialized solvent is one of its most prominent features in organic synthesis. researchgate.netchemicalbook.com Its chemical functionality as a diether acetal (B89532) imparts a unique set of properties that make it an attractive alternative to other common solvents.

DEM is a colorless, volatile liquid with a boiling point of 87-88 °C. google.com It is stable under alkaline conditions but can be cleaved by strong acids. chemicalbook.com This stability profile makes it compatible with a wide range of basic reagents and reaction conditions. researchgate.net Furthermore, it has a very low affinity for water and can form an azeotrope with it, facilitating its removal. researchgate.net This property is particularly advantageous in reactions that are sensitive to moisture.

As a solvent, DEM is considered a potential replacement for several other common solvents, including:

Tetrahydrofuran (THF)

Dichloromethane (CH2Cl2)

Glyme (1,2-dimethoxyethane)

Methylal (1,1-dimethoxymethane) researchgate.net

Its application extends to being a solvent for proteomics research and in lithium batteries with nonaqueous electrolytes. sigmaaldrich.comchemicalbook.com

Table 2: Physical and Chemical Properties of Diethoxymethane

| Property | Value | Reference |

| CAS Number | 462-95-3 | researchgate.net |

| Molecular Formula | C5H12O2 | researchgate.net |

| Molecular Weight | 104.15 g/mol | sigmaaldrich.com |

| Boiling Point | 87-88 °C | google.com |

| Density | 0.831 g/mL at 25 °C | google.com |

| Refractive Index | n20/D 1.373 | google.com |

| Water Solubility | Low affinity | researchgate.net |

| Stability | Stable under basic conditions, cleaved by strong acids. | chemicalbook.com |

Derivatives and Analogues of Diethoxy Ethylthiomethane

Synthesis and Reactivity of Homologous Acetal (B89532) and Thioacetal Derivatives

The synthesis of mixed O,S-acetals, such as diethoxy ethylthiomethane, and their thioacetal and acetal homologues, typically involves the acid-catalyzed reaction of a carbonyl compound, an alcohol, and a thiol. khanacademy.org The formation of these compounds is a reversible process, and reaction conditions can be tuned to favor the desired product. masterorganicchemistry.commdpi.com For instance, the creation of mixed O,S-acetals can be achieved by treating symmetrical O,O-acetals with a thiol in the presence of a Lewis acid, or by the condensation of a carbonyl compound with a mercaptoalcohol. organic-chemistry.orgnih.govacs.org

The reactivity of these compounds is largely dictated by the stability of the central carbon atom. O,S-acetals exhibit stability that is intermediate between that of O,O-acetals and S,S-acetals under acidic conditions. nih.gov This differential stability allows for selective manipulations in complex organic syntheses. Lewis acids are common catalysts for reactions involving these functional groups, as they activate the substrate by coordinating to the oxygen or sulfur atoms, making the central carbon more susceptible to nucleophilic attack. wikipedia.org

Structural Variations and Their Influence on Reactivity

Structural modifications to homologous acetal and thioacetal derivatives have a profound impact on their reactivity. The rate of acid-catalyzed hydrolysis, a key reaction for this class of compounds, is highly sensitive to the electronic and steric nature of the substituents. nih.gov

The stability of the carbocation intermediate, which is formed during hydrolysis, is the rate-determining step. masterorganicchemistry.comnih.gov Electron-donating groups attached to the acetal carbon or the oxygen/sulfur atoms can stabilize this carbocation, thereby accelerating the rate of cleavage. Conversely, electron-withdrawing groups tend to destabilize the carbocation and slow down the reaction.

The nature of the alkyl groups (R1, R2, and R3 in the general acetal structure) influences the reaction kinetics. nih.gov For example, steric hindrance can affect the approach of the catalyst and nucleophiles, thereby influencing the reaction rate. In a study on benzylidene acetals, a Hammett correlation value of approximately -4.06 was observed, indicating a reaction mechanism with significant SN1 character. nih.gov

| Structural Variation | Effect on Reactivity | Rationale |

| Electron-donating groups | Increased rate of hydrolysis | Stabilizes the carbocation intermediate. |

| Electron-withdrawing groups | Decreased rate of hydrolysis | Destabilizes the carbocation intermediate. |

| Increased steric hindrance | Decreased reaction rate | Hinders the approach of catalysts and nucleophiles. |

| Change from O to S | Increased stability to acid | Sulfur is more polarizable and can better stabilize adjacent positive charge. organic-chemistry.org |

Exploration of Other Mixed Acetal-Thioacetal Compounds

The family of mixed acetal-thioacetal compounds, or O,S-acetals, is diverse. A notable method for their synthesis involves the treatment of symmetrical O,O-acetals with triethylsilane trifluoromethanesulfonate (B1224126) (TESOTf) and 2,4,6-collidine to form weakly electrophilic collidinium salts. Subsequent addition of a nucleophile, such as a lithium thioxide, yields the corresponding O,S-acetal in good yield under weakly basic conditions. acs.org This method is advantageous as it avoids harsh acidic conditions that could affect sensitive functional groups. acs.org

Another approach is the electrochemical α-C(sp³)-H acyloxylation of sulfides, which provides a highly selective route to α-acyloxy sulfides, a type of O,S-acetal. organic-chemistry.org This method boasts a broad substrate scope and is scalable. organic-chemistry.org O,S-acetals can also be prepared through the condensation of carbonyl compounds with mercaptoalcohols in the presence of a protic acid catalyst. nih.gov

Chiral this compound Derivatives and Their Role in Asymmetric Synthesis

While specific chiral derivatives of this compound are not extensively documented, the principles of asymmetric synthesis using chiral acetal templates are well-established and can be applied by extension. acs.orgacs.orguwindsor.ca Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate, can direct the stereochemical outcome of a reaction. numberanalytics.com

For a compound like this compound, chirality could be introduced in several ways:

Using a chiral alcohol: Replacing ethanol (B145695) with a chiral alcohol during the synthesis would result in a chiral diethoxy-type component.

Using a chiral thiol: Employing a chiral thiol in place of ethanethiol (B150549) would introduce a stereocenter at the sulfur-containing moiety.

Using a chiral aldehyde/ketone precursor: Starting with a chiral carbonyl compound would embed chirality into the core structure.

These chiral O,S-acetal derivatives can then be used in stereoselective reactions. For example, Lewis acid-catalyzed reactions of chiral acetals with nucleophiles can proceed with high diastereoselectivity, allowing for the formation of optically active products. acs.org The chiral auxiliary biases the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired transformation, the chiral auxiliary can often be removed and recycled. numberanalytics.com The development of catalytic asymmetric methods for such transformations is a significant area of research, offering efficient routes to enantiomerically pure compounds. numberanalytics.comyoutube.com

Investigations into Cyclic and Polycyclic Analogues Bearing the this compound Core

Cyclic and polycyclic structures incorporating the O,S-acetal functionality, such as 1,3-oxathiolanes and 1,3-oxathianes, are of significant interest in organic synthesis and medicinal chemistry. nih.govnih.govwikipedia.org These cyclic analogues are typically synthesized by the condensation of a carbonyl compound with a mercaptoalcohol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropanol, often catalyzed by an acid. nih.govwikipedia.org

1,3-Oxathiolane (B1218472) derivatives, in particular, have been extensively studied as precursors for sugar-modified nucleosides, which are important therapeutic agents. nih.govresearchgate.net The synthesis of these analogues often involves the stereoselective coupling of a 1,3-oxathiolane ring with a nucleobase, a reaction that can be controlled by the use of Lewis acids to achieve the desired isomer. nih.gov

The reactivity of these cyclic O,S-acetals can be distinct from their acyclic counterparts. For instance, in strained five-membered O,S-acetals, both the C-O and C-S bonds can be cleaved under different acidic conditions, providing a versatile handle for further chemical transformations. nih.gov This property has been exploited in modifications of the Friedel–Crafts–Bradsher cyclization to synthesize fluorescent polycyclic aromatic compounds. nih.gov

| Cyclic Analogue | Common Starting Materials | Key Applications |

| 1,3-Oxathiolane | Carbonyl compound + 2-Mercaptoethanol | Synthesis of nucleoside analogues (e.g., Lamivudine), protecting groups. nih.govwikipedia.orgresearchgate.net |

| 1,3-Oxathiane | Carbonyl compound + 3-Mercaptopropanol | Flavor components, protecting groups. wikipedia.org |

| 1,3,2-Dioxathiolane 2,2-dioxide | Ethylene glycol + Thionyl chloride | Additive for lithium-ion batteries. rsc.org |

Heteroatom-Substituted Derivatives and Their Unique Reactivity Profiles

The introduction of additional heteroatoms into the structure of O,S-acetals or their sulfur-containing precursors can lead to unique and synthetically useful reactivity. One of the most significant transformations in this context is the Pummerer reaction . This reaction involves the conversion of a sulfoxide (B87167) (a sulfur-oxygen double bond) bearing an α-hydrogen into an α-functionalized sulfide (B99878) upon treatment with an activating agent, typically an acid anhydride. organicreactions.orgresearchgate.net This process effectively involves an internal redox reaction where the sulfur is reduced and the α-carbon is oxidized. organicreactions.orgresearchgate.net

For a derivative of this compound, if the ethylthio- group were oxidized to an ethylsulfinyl- group, it could undergo a Pummerer-type rearrangement. The resulting intermediate, a thionium (B1214772) ion, is a potent electrophile that can be trapped by various nucleophiles. This opens up a pathway to a wide range of α-substituted sulfide derivatives.

Recent advancements have expanded the scope of the Pummerer reaction to include intermolecular C-C bond-forming reactions. For example, difluoroenol silyl (B83357) ethers have been shown to react with a variety of alkyl sulfoxides to achieve α-C-H difluoroalkylation without the need for additives. rsc.orgrsc.org

Furthermore, the presence of heteroatoms can influence reactivity in other ways. For instance, the acidity of the proton on the central carbon of a dithioacetal is significantly increased compared to its acetal counterpart. organic-chemistry.org This allows for deprotonation with a strong base to form a nucleophilic carbanion, a concept central to the Corey-Seebach reaction or "umpolung" (reactivity inversion). organic-chemistry.orgwikipedia.orgmdpi.comwikipedia.orgsynarchive.com While this compound itself is not a dithioacetal, a related O,S-acetal could potentially exhibit modified acidity at the central carbon, influencing its synthetic utility. The presence of halogens or other electron-withdrawing groups on the acetal structure can also significantly alter its stability and reaction pathways. researchgate.net

Emerging Research Areas and Future Directions for Diethoxy Ethylthiomethane

Diethoxy Ethylthiomethane in Sustainable Chemistry and Green Synthesis Initiatives

There is currently no available research detailing the use of this compound in sustainable chemistry or green synthesis. The potential of this compound as a green solvent, a benign reagent, or a substrate in biocatalytic processes has not been explored in any published studies. The principles of green chemistry, which focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have not yet been applied to or investigated for this particular compound.

Development of Bio-inspired Catalytic Systems Incorporating Acetal (B89532)/Thioacetal Motifs

The development of bio-inspired catalytic systems is a burgeoning field in chemical research. However, there is no evidence in the scientific literature of any research that specifically incorporates the this compound motif into such systems. The potential for the acetal/thioacetal structure of this compound to mimic or inspire the design of novel catalysts remains an unexplored area of investigation.

Exploration of this compound in Advanced Materials Science, such as Polymer Chemistry

An extensive search of materials science and polymer chemistry literature reveals no studies on the application of this compound. Its potential role as a monomer for novel polymers, a plasticizer, a cross-linking agent, or an additive to modify material properties has not been investigated. Consequently, there are no research findings on its impact on polymer structure, thermal stability, mechanical properties, or other performance characteristics.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Theoretical Chemistry, and Data Science

While some databases list calculated properties for this compound, such as its heat of formation, there is a notable absence of in-depth interdisciplinary research. No published studies were found that combine synthetic investigations with theoretical and computational chemistry to elucidate its reaction mechanisms, predict its properties, or explore its potential for new applications. Furthermore, data-science-driven approaches to uncover novel uses for this compound have not been reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethoxy ethylthiomethane, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via acetalization or nucleophilic substitution reactions. For example, thiol-containing precursors may react with diethyl orthoformate under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous solvents like acetone . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters (temperature, solvent polarity, catalyst concentration). Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should validate purity and structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Key properties include density (~0.83 g/mL at 25°C), boiling point, and solubility (slightly soluble in water, miscible with organic solvents). Use density meters and differential scanning calorimetry (DSC) for thermal stability. Solubility can be quantified via shake-flask methods with HPLC analysis. Spectral characterization via Fourier-transform infrared (FTIR) spectroscopy (C-O-C and S-C bonds at 1100–1250 cm⁻¹ and 600–700 cm⁻¹, respectively) and X-ray crystallography (for solid-state structure confirmation) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use, nitrile gloves, and chemical-resistant goggles. Toxicity data (e.g., Draize test results for ocular exposure ) indicate strict avoidance of direct contact. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Emergency procedures should align with OSHA and EPA guidelines, including neutralization of spills with inert adsorbents (vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity profiles of this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular connectivity. For reactivity conflicts, replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and apply multivariate analysis (e.g., Design of Experiments, DoE) to isolate variables .

Q. What strategies are effective in studying the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40–80°C. Monitor degradation kinetics via UV-Vis spectroscopy (for thiomethyl group oxidation) or LC-MS to identify breakdown products (e.g., ethanethiol, formaldehyde). Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Control humidity using desiccators or saturated salt solutions .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of this compound’s reaction mechanisms or intermolecular interactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict transition states for acetal hydrolysis or sulfur-centered nucleophilic attacks. Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) reveal solvation effects on reactivity. Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response or structure-activity relationships (SAR) in toxicological studies of this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) for dose-response curves. For SAR, use multivariate regression or machine learning (e.g., random forests) to correlate substituent effects (e.g., electron-withdrawing groups on the ethoxy moiety) with toxicity endpoints (e.g., LC50). Include confidence intervals and p-values to assess significance .

Q. How should researchers design experiments to investigate the catalytic role of this compound in organic transformations (e.g., C-S bond formation)?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to elucidate mechanisms. Compare catalytic efficiency (turnover frequency, TOF) against known catalysts (e.g., thioureas). Characterize intermediates via in-situ IR or ESR spectroscopy. Optimize catalyst loading and solvent polarity using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.